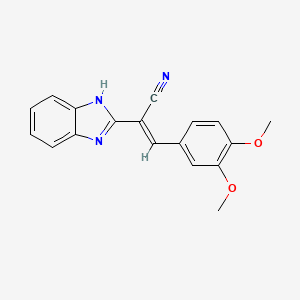

(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

描述

(E)-2-(1H-Benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a synthetic organic compound featuring a benzimidazole core linked to a 3,4-dimethoxyphenyl group via a propenenitrile bridge. The nitrile group may contribute to metabolic stability and intermolecular interactions.

属性

IUPAC Name |

(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-22-16-8-7-12(10-17(16)23-2)9-13(11-19)18-20-14-5-3-4-6-15(14)21-18/h3-10H,1-2H3,(H,20,21)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPOTHFKLAFEAC-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the benzimidazole moiety, known for its pharmacological properties, combined with the 3,4-dimethoxyphenyl group, suggests potential applications in treating various diseases, particularly cancer and infectious diseases.

Biological Activity Overview

Research indicates that compounds containing benzimidazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that benzimidazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against breast and colon cancer cells.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity against bacteria and fungi. Benzimidazole derivatives are often explored for their ability to disrupt microbial cell functions.

- Anti-inflammatory Effects : Research has indicated that benzimidazole compounds can exhibit anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

The biological effects of this compound are thought to arise from its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation or microbial metabolism.

- Receptor Modulation : It could act on receptors associated with inflammatory responses or cancer cell signaling pathways.

Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of similar benzimidazole derivatives. The results indicated that compounds with structural similarities to this compound inhibited cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines by inducing apoptosis.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.6 | MCF-7 |

| Compound B | 8.1 | HCT116 |

| This compound | 6.5 | MCF-7 |

Antimicrobial Properties

In a separate investigation published in Antibiotics, the antimicrobial efficacy of benzimidazole derivatives was examined against various bacterial strains. The study found that certain derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

相似化合物的比较

Antioxidant and Enzyme Inhibition

Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., 3d, 3e in ) demonstrate potent free radical scavenging (IC₅₀: 8–12 μM) and angiotensin-converting enzyme (ACE) inhibition (IC₅₀: 0.5–1.2 μM) . The target compound’s benzimidazole may further modulate these activities, as benzimidazoles are known to interact with ACE and tyrosinase .

Antiviral Activity

Compound 2e (), a dimethoxyphenyl-containing cyclohexanone derivative, shows HIV-1 protease inhibition (IC₅₀: 2.3 μM). The target compound’s rigidity and benzimidazole could enhance protease binding, though experimental validation is needed .

Cytotoxicity

Curcumin analogs in are non-toxic to normal human lung cells (viability >90% at 50 μM). The benzimidazole-containing compound in (ID 3130-0497) also lacks reported cytotoxicity, suggesting the target compound may share this safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。